molecular formula C14H17FN2O3 B6631954 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid

3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid

Cat. No.: B6631954
M. Wt: 280.29 g/mol
InChI Key: ZQUAGNCLURVSKH-UHFFFAOYSA-N
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Description

3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid is a synthetic organic compound that features a piperidine ring substituted with a fluoropyridine moiety and a propanoic acid group

Properties

IUPAC Name

3-[1-(5-fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c15-10-4-6-12(16-9-10)14(20)17-8-2-1-3-11(17)5-7-13(18)19/h4,6,9,11H,1-3,5,7-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUAGNCLURVSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCC(=O)O)C(=O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of 5-fluoropyridine-2-carbonyl chloride with the piperidine derivative.

    Attachment of the Propanoic Acid Group: The final step involves the addition of a propanoic acid group to the piperidine ring. This can be achieved through a carboxylation reaction using reagents like carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the fluoropyridine moiety, potentially converting it to an alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed in substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a ligand for studying receptor interactions due to its piperidine and fluoropyridine components. It can be used in assays to investigate binding affinities and the effects of structural modifications on biological activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties might also make it useful in the design of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid would depend on its specific biological target. Generally, compounds with piperidine and fluoropyridine moieties can interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(5-Chloropyridine-2-carbonyl)piperidin-2-yl]propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    3-[1-(5-Bromopyridine-2-carbonyl)piperidin-2-yl]propanoic acid: Contains a bromine atom, which may alter its reactivity and biological activity.

    3-[1-(5-Methylpyridine-2-carbonyl)piperidin-2-yl]propanoic acid: Features a methyl group, potentially affecting its pharmacokinetic properties.

Uniqueness

The presence of the fluorine atom in 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid can significantly influence its chemical and biological properties. Fluorine is known to enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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